molecular formula C16H14N2O5 B2513245 N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 673448-95-8

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2513245
CAS No.: 673448-95-8
M. Wt: 314.297
InChI Key: REBYIOUDDXLMRQ-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxine ring system, which is known for its stability and unique chemical properties. The presence of nitro and methyl groups on the phenyl ring further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-methylphenol to introduce the nitro group, followed by the formation of the benzodioxine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the benzodioxine ring system provides structural stability. These interactions can influence various biochemical pathways, making the compound useful for studying enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of a benzodioxine ring system with nitro and methyl substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for a wide range of scientific research applications .

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-8-12(18(20)21)3-4-13(10)17-16(19)11-2-5-14-15(9-11)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBYIOUDDXLMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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